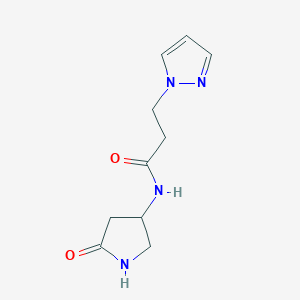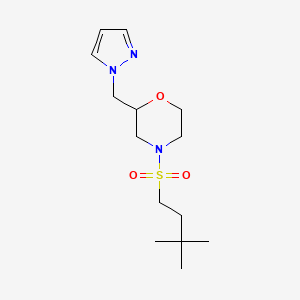![molecular formula C16H21N5O2 B6966545 [5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B6966545.png)
[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a dimethylamino group and a piperazine ring substituted with a furan-2-ylmethyl group, connected through a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the cyclization of ethylenediamine derivatives.
Attachment of Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through alkylation reactions.
Coupling of Pyrazine and Piperazine Rings: The final step involves coupling the pyrazine and piperazine rings through a methanone linkage, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanone linkage to a methylene group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and furan-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of [5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[5-(Dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone: can be compared with similar compounds such as:
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4-Methoxyphenethylamine: Used in the synthesis of organic compounds and as a biochemical probe.
Dimethyl 2,6-pyridinedicarboxylate: Employed in the synthesis of macrocycles and other complex molecules.
The uniqueness of This compound lies in its specific structural features and the diverse range of applications it supports.
Propiedades
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-19(2)15-11-17-14(10-18-15)16(22)21-7-5-20(6-8-21)12-13-4-3-9-23-13/h3-4,9-11H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHRVXZTNAJZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B6966465.png)

![N-[4-acetamido-2-(trifluoromethyl)phenyl]-3-ethylpyridine-4-carboxamide](/img/structure/B6966484.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966497.png)

![5-[[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B6966502.png)
![6-[4-(3,3-Dimethylbutylsulfonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6966510.png)
![3-[4-(3-Ethoxy-2-hydroxypropyl)piperazin-1-yl]phenol](/img/structure/B6966517.png)
![1-[2-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B6966532.png)
![4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine](/img/structure/B6966538.png)
![5-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carbonyl]-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B6966551.png)
![2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone](/img/structure/B6966558.png)
![3-cyclopentyl-8-methyl-N-[3-(triazol-1-yl)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6966566.png)
![1-[3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)propyl]azepan-2-one](/img/structure/B6966572.png)
